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Compound of Interest

Compound Name: PF-03654746

Cat. No.: B1679675

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparative analysis of the clinical trial results for PF-03654746, a selective
histamine H3 receptor antagonist. This document summarizes key findings, compares its
performance against relevant alternatives across various indications, and provides detailed
experimental methodologies for cited clinical trials.

PF-03654746 has been investigated for its therapeutic potential in a range of conditions,
including allergic rhinitis, Attention-Deficit/Hyperactivity Disorder (ADHD), Alzheimer's disease,
schizophrenia, and narcolepsy. This guide will delve into the clinical trial data for each of these
indications, offering a clear and objective overview of its efficacy and safety profile in
comparison to other treatment options.

Allergic Rhinitis

In the treatment of allergic rhinitis, PF-03654746, in combination with the H1 receptor
antagonist fexofenadine, has shown potential in alleviating nasal symptoms. A key clinical trial
(NCT00562120) evaluated its efficacy against placebo and a combination of fexofenadine and
pseudoephedrine.

Table 1: Comparison of Clinical Trial Results for Allergic Rhinitis
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L Drug/Combina . Key Efficacy Key Safety
Indication . Trial ID T
tion Results Findings
Statistically
significant
reduction in total
nasal symptom
PF-03654746
score (TNSS)
N (10mg) + Generally well-
Allergic Rhinitis ) NCT00562120 compared to
Fexofenadine tolerated.
placebo. Showed
(60mg) .
a numerical
improvement in
nasal
congestion.[1]
Significant
reduction in
PF-03654746 TNSS compared
] o (Img) + to placebo, Generally well-
Allergic Rhinitis ) NCT00562120
Fexofenadine though to a tolerated.
(60mg) lesser extent
than the 10mg
dose.
Known side
) o effects of
Fexofenadine Significant ]
o pseudoephedrine
] o (60mg) + reduction in ) )
Allergic Rhinitis ) NCT00562120 (e.g., insomnia,
Pseudoephedrin TNSS compared
nervousness)
e (120mg) to placebo.
were observed.
[21[31141[5]
Prophylactic
treatment Limited potential
Allergic Rhinitis JNJ-39220675 NCT00804687 relieved allergen-  anti-inflammatory
induced nasal effect noted.
congestion.[6]
Allergic Rhinitis Placebo NCT00562120 No significant N/A

improvement in
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nasal symptoms.

Experimental Protocols: Allergic Rhinitis

NCT00562120 (PF-03654746): This was a randomized, double-blind, double-dummy, placebo-
controlled, four-way crossover Phase Il study. Twenty patients with a history of out-of-season
allergic rhinitis were enrolled.[7] The study involved a nasal allergen challenge with ragweed
pollen. The primary outcome was the change from baseline in the Total Nasal Symptom Score
(TNSS), which includes assessments of nasal congestion, rhinorrhea, sneezing, and nasal
itching.

NCT00804687 (JNJ-39220675): This was a randomized, single-dose, single-blind, double-
dummy, placebo-controlled, three-way crossover study. The trial evaluated the relative efficacy
of INJ-39220675 and pseudoephedrine compared to placebo in participants with allergic
rhinitis.[3] The study was conducted in an environmental exposure chamber where participants
were exposed to ragweed pollen. The primary efficacy was evaluated by the measurement of
nasal congestion assessed through the minimal cross-sectional area of the nasal cavity by
acoustic rhinometry.[3]

Fexofenadine and Pseudoephedrine Combination Trials: Multiple studies have evaluated this
combination. A representative study was a multicenter, double-blind, parallel-group study in 651
patients with ragweed allergy.[2] Patients were randomized to receive fexofenadine HC| 60 mg
twice daily, sustained-release pseudoephedrine HCI 120 mg twice daily, or a combination of the
two for two weeks. Efficacy was assessed based on symptom severity scores.[2]

Attention-Deficit/Hyperactivity Disorder (ADHD)

The clinical development of PF-03654746 for ADHD did not yield positive results. A Phase I
trial (NCT00531752) failed to demonstrate efficacy compared to placebo. This outcome was
consistent with the findings for other H3 receptor antagonists investigated for this indication.

Table 2: Comparison of Clinical Trial Results for ADHD
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L . Key Efficacy Key Safety
Indication Drug Trial ID T
Results Findings
No statistically
significant
improvement in
ADHD symptoms
versus placebo
Generally well-
ADHD PF-03654746 NCT00531752 as measured by
tolerated.
the Adult ADHD
Investigator
Symptom Rating
Scale (AISRS).
[6]
No significant
_ A greater
difference from
) percentage of
placebo in the i
patients reported
ADHD MK-0249 NCT00475735 change from _ _
insomnia
baseline in
compared to
AISRS total
placebo.[8][10]
score.[8][9]
) ) Higher doses
Did not display
o o were less well-
significant clinical )
) ) ) tolerated, with an
Bavisant (JNJ- effectiveness in )
ADHD NCT00880217 increased
31001074) the treatment of o
] incidence of
adults with
adverse events.
ADHD.[11][12]
[11][12]
No significant
improvement in
ADHD Placebo NCT00531752 N/A
ADHD
symptoms.

Experimental Protocols: ADHD
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NCT00531752 (PF-03654746): This was a Phase lla, randomized, double-blind, placebo-
controlled, three-treatment, two-period crossover study.[13] The trial enrolled adults with a
diagnosis of ADHD. Participants received three weeks of treatment with either a low dose (1
mgq) or a flexible dose (0.50 mg titrated up to 2 mg) of PF-03654746, and three weeks of
placebo, with a washout period in between. The primary outcome measure was the change
from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.[6]

NCTO00475735 (MK-0249): This was a randomized, double-blind, placebo-controlled,
incomplete block, 2-period crossover study. The trial included 72 adults with DSM-IV criteria for
ADHD.[8] Participants were treated with MK-0249 (5-10 mg/day) and an active comparator,
osmotic-release oral system (OROS) methylphenidate (54-72 mg/day). The primary efficacy
was assessed by the mean change from baseline in the AISRS total score after 4 weeks of
treatment.[8]

NCT00880217 (Bavisant): This was a randomized, double-blind, placebo- and active-
controlled, parallel-group, multicenter study. The trial evaluated three dosages of bavisant (1
mg/day, 3 mg/day, or 10 mg/day) and two active controls (atomoxetine and OROS
methylphenidate) in adults with ADHD.[11][14] The study consisted of a screening phase, a 42-
day double-blind treatment phase, and a 7-day post-treatment follow-up.[14]

Alzheimer's Disease and Schizophrenia

The investigation of PF-03654746 and other H3 receptor antagonists for cognitive impairment
in Alzheimer's disease and schizophrenia has been largely unsuccessful, with most trials failing
to meet their primary endpoints. Publicly available data for these trials are limited.

Table 3: Summary of Clinical Trial Outcomes for Alzheimer's Disease and Schizophrenia
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Indication Drug Key Outcome Summary

Phase | safety and tolerability
) ) trial completed. Further
Alzheimer's Disease PF-03654746 )
development status is not

widely reported.

Phase Il trials have generally

_ not shown significant efficacy
Other H3 Antagonists (e.qg.,

Alzheimer's Disease ABT-288, GSK239512, MK-
0249)

in improving cognitive function
in patients with mild-to-
moderate Alzheimer's disease.
[15]

A Phase | trial as an add-on
treatment for cognitive deficits

Schizophrenia (Cognitive
PF-03654746 was completed, but results

Deficits) )
have not been publicly
disclosed in detail.
) Phase Il trials have not
) ) - Other H3 Antagonists (e.qg., _
Schizophrenia (Cognitive demonstrated a consistent or
o ABT-288, GSK239512, MK- o ] N
Deficits) significant benefit on cognitive
0249) o : . :
impairment in schizophrenia.
Narcolepsy

In the context of narcolepsy, the H3 receptor antagonist/inverse agonist pitolisant is an
approved and important comparator for PF-03654746. Clinical trials for both agents have
focused on their effects on excessive daytime sleepiness (EDS) and cataplexy.

Table 4: Comparison of Clinical Trial Results for Narcolepsy
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L . Key Efficacy Key Safety
Indication Drug Trial ID(s) L
Results Findings
Results not yet
publicly available
] i ) Safety data not
in detail. The trial )
Narcolepsy ] yet publicly
PF-03654746 NCT01006122 aimed to assess ) )
(EDS) i ) available in
the efficacy in )
] detail.
treating EDS.[16]
[17]
Significant
reduction in
Epworth
) Generally well-
Sleepiness Scale
tolerated. The
HARMONY | (ESS) scores
most common
Narcolepsy (EDS o (NCT01067222), compared to
Pitolisant adverse events
& Cataplexy) HARMONY CTP placebo.[18][19]
o were headache,
(NCT01800045) Significant ) )
o insomnia, and
reduction in the
nausea.[18]
weekly rate of
cataplexy.[18]
[20]
No significant
NCT01006122, _ _
improvement in
Narcolepsy Placebo NCT01067222, N/A
EDS or
NCT01800045

cataplexy.

Experimental Protocols: Narcolepsy

NCT01006122 (PF-03654746): This was a randomized, Phase 2, double-blind, placebo-
controlled, multi-center crossover study.[16] The trial was designed to evaluate PF-03654746

as a daily treatment for excessive daytime sleepiness (EDS) associated with narcolepsy. The

primary outcome was the change from baseline in the Maintenance of Wakefulness Test

(MWT).[16]
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HARMONY | & HARMONY CTP (Pitolisant): These were randomized, double-blind, placebo-
controlled trials.[18] HARMONY | focused on EDS, with the primary endpoint being the change
in the Epworth Sleepiness Scale (ESS) score.[19] HARMONY CTP focused on cataplexy, with
the primary endpoint being the change in the weekly rate of cataplexy attacks.[21] Both studies
involved a titration period followed by a stable-dose period.[22]

Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway

PF-03654746 acts as an antagonist at the histamine H3 receptor, which is a Gi/o-protein
coupled receptor. Its antagonism is expected to increase the release of histamine and other
neurotransmitters in the brain.

Cell Membrane Cytoplasm
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Click to download full resolution via product page

Caption: Histamine H3 Receptor Antagonism by PF-03654746.

General Clinical Trial Workflow

The clinical trials discussed in this guide generally followed a standard workflow, from patient
screening and enrollment to treatment and follow-up.
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Caption: A typical workflow for the randomized controlled trials of PF-03654746.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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